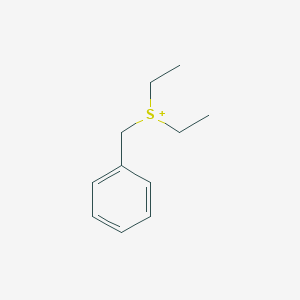
(1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one is a chemical compound with notable properties and applications It is characterized by its unique structure, which includes a benzylidene group attached to a pyrazolidinone core
准备方法
The synthesis of (1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the condensation of benzaldehyde with 5-methyl-4-oxopyrazolidin-1-ium-2-ide in the presence of a base. The reaction conditions often involve moderate temperatures and solvents such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反应分析
(1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group.
Substitution: The compound can undergo substitution reactions, particularly at the benzylidene group, using reagents like halogens or nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
(1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of (1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one involves its interaction with specific molecular targets and pathways. The benzylidene group can interact with enzymes and receptors, leading to modulation of their activity. The pyrazolidinone core may also play a role in its biological effects by interacting with cellular components. Detailed studies on its mechanism of action are ongoing to elucidate the precise molecular targets and pathways involved .
相似化合物的比较
(1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one can be compared with similar compounds such as:
(E)-2-Benzylidene-5-oxopyrazolidin-2-ium-1-ide: This compound shares a similar core structure but differs in the substitution pattern, leading to variations in its chemical and biological properties.
(1Z)-1-(4-chloro-benzyl-idene)-5-(4-meth-oxy-phen-yl)-3-oxopyrazolidin-1-ium-2-ide: This compound has additional substituents on the benzylidene group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various applications.
属性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC 名称 |
(1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one |
InChI |
InChI=1S/C11H12N2O/c1-9-11(14)7-12-13(9)8-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3/b13-8+ |
InChI 键 |
CAKLITNUNDCYDY-MDWZMJQESA-N |
SMILES |
CC1C(=O)C[N-][N+]1=CC2=CC=CC=C2 |
手性 SMILES |
CC\1C(=O)C[N-]/[N+]1=C/C2=CC=CC=C2 |
规范 SMILES |
CC1C(=O)C[N-][N+]1=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-Phenylazepino[2,1,7-cd]indolizine](/img/structure/B289746.png)

![2-Isopropylisothiazolo[2,3-a]pyridin-8-ium](/img/structure/B289748.png)
![Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate](/img/structure/B289749.png)
![5-methyl-1H,2H,3H-pyrido[3,2,1-ij]quinolinium](/img/structure/B289750.png)


![1,3-dimethyl-6H-pyrido[1,2-a]quinolin-6-one](/img/structure/B289754.png)
![2-Tert-butyl-3-methyl-5-(4-methylphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289758.png)

